molecular formula C9H13ClN4O2 B2827569 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride CAS No. 2378506-54-6

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride

Cat. No.: B2827569
CAS No.: 2378506-54-6
M. Wt: 244.68
InChI Key: WWNHCTDBMYVKTM-UHFFFAOYSA-N
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Description

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C9H13N5O2·HCl It is a derivative of pyrimidine and piperazine, which are both important scaffolds in medicinal chemistry

Scientific Research Applications

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride is unique due to its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

2-piperazin-1-ylpyrimidine-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-8(15)7-5-11-9(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNHCTDBMYVKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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